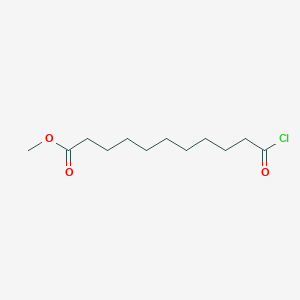
Undecanoic acid, 11-chloro-11-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is a chemical compound with the molecular formula C12H21ClO3 and a molecular weight of 248.75 . This compound is a derivative of undecanoic acid, where a chlorine atom and an oxo group are attached to the 11th carbon, and the carboxylic acid group is esterified with methanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-chloro-11-oxo-, methyl ester typically involves the chlorination of undecanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The resulting 11-chloro-11-oxo-undecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Undecanoic acid, 11-chloro-11-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Undecanoic acid, 11-chloro-11-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism by which undecanoic acid, 11-chloro-11-oxo-, methyl ester exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with lipid metabolism. The compound may also affect the expression of genes critical for fungal virulence, leading to impaired growth and survival of the fungi .
類似化合物との比較
Similar Compounds
Undecanoic acid, methyl ester: A simpler ester derivative of undecanoic acid without the chlorine and oxo groups.
Undecanoic acid: The parent carboxylic acid without esterification or additional functional groups.
11-Chloroundecanoic acid: A derivative with only the chlorine atom attached to the 11th carbon.
Uniqueness
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is unique due to the presence of both chlorine and oxo groups at the 11th carbon, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
特性
CAS番号 |
60368-17-4 |
|---|---|
分子式 |
C12H21ClO3 |
分子量 |
248.74 g/mol |
IUPAC名 |
methyl 11-chloro-11-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3 |
InChIキー |
URXZHQXYUFDGJO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


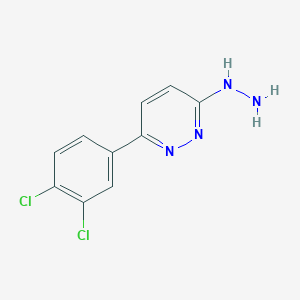
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
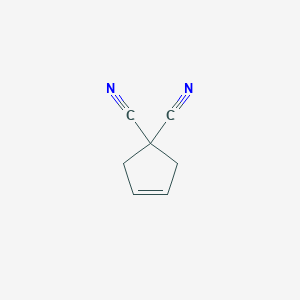
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
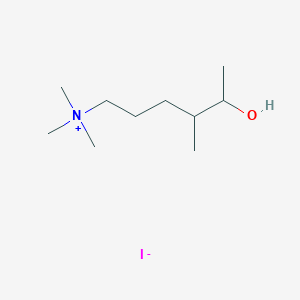
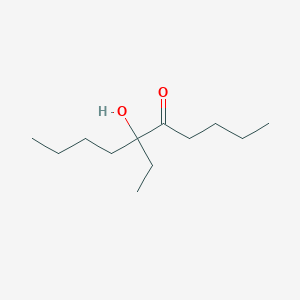
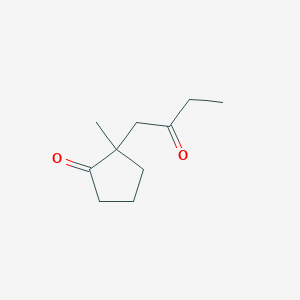
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
